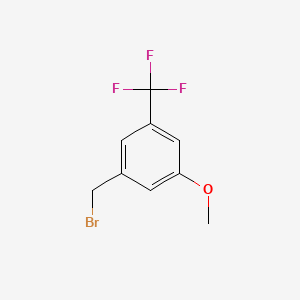

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Übersicht

Beschreibung

“1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3O . It is also known by several synonyms such as 3-trifluoromethoxy benzyl bromide, 1-bromomethyl-3-trifluoromethoxy benzene, 3-trifluoromethoxybenzyl bromide, alpha-bromo-3-trifluoromethoxy toluene, and 3-trifluoromethoxy benzylbromide .

Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene” can be represented by the SMILES string FC(F)(F)OC1=CC=CC(CBr)=C1 . This indicates that the compound consists of a benzene ring with a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to it .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.03 g/mol . It has a density of 1.565 g/mL at 25 °C (lit.) . The boiling point is 69 °C/4 mmHg (lit.) . The refractive index is n20/D 1.492 (lit.) .

Wissenschaftliche Forschungsanwendungen

Organometallic Synthesis

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene serves as a versatile starting material for organometallic synthesis. It enables the preparation of synthetically useful reactions via various intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Synthesis of Antiproliferative Compounds

This compound is used in the synthesis of antiproliferative activities. It aids in the preparation of structurally related triazoles that are tested for their effectiveness against malignant human cell lines (Kiss et al., 2019).

Study of Steric Pressure in Chemistry

The compound plays a role in studying steric pressure in chemical reactions. Its structural variations help in understanding how different substituents influence the reactivity and interaction of molecules (Schlosser et al., 2006).

Total Synthesis of Natural Products

It is instrumental in the total synthesis of biologically active natural products. The compound can be modified through various chemical reactions to synthesize complex natural products (Akbaba et al., 2010).

X-Ray Structure Determination

The compound assists in the X-ray structure determinations of bromo- and/or bromomethyl-substituted benzenes. This aids in understanding molecular interactions and packing motifs in solid-state chemistry (Jones et al., 2012).

Synthesis of Ionophores

This chemical is used in the synthesis of ionophores, which are molecules capable of transporting ions across cell membranes. It is particularly useful in creating macrocycles for selective ion transport (Kumar et al., 1998).

Polymer Chemistry

It finds application in polymer chemistry, particularly in the synthesis of new polymers and studying their activation mechanisms (Dittmer et al., 1992).

Synthesis of Isoindoles

The compound is essential for synthesizing isoindoles, a class of heterocyclic compounds, via a two-step process involving phenyllithium compounds (Kuroda & Kobayashi, 2015).

Molecular Electronics

It is a valuable precursor in the synthesis of molecular wires, crucial for the development of molecular electronics (Stuhr-Hansen et al., 2005).

Safety And Hazards

“1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene” is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautions include avoiding inhalation and contact with skin or eyes, wearing protective equipment, and seeking immediate medical attention in case of exposure .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-3-6(5-10)2-7(4-8)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXGOSMQAOCVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674009 | |

| Record name | 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |

CAS RN |

916421-00-6 | |

| Record name | 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)